molecular formula C19H16INO6S B283790 methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate

methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate

Cat. No. B283790
M. Wt: 513.3 g/mol
InChI Key: CRDJYMDFZPWJLD-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The exact mechanism of action of Methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate is not well understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate has been shown to have a number of biochemical and physiological effects. These include anti-inflammatory and anti-tumor activity, as well as the ability to inhibit certain enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate in lab experiments is its potential to provide new insights into the mechanisms of inflammation and tumor growth. However, one limitation is that the compound may have toxic effects on cells and tissues, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of future directions for research on Methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate. One area of interest is the development of new drugs based on the compound that can be used to treat inflammatory diseases and cancer. Another area of interest is the investigation of the compound's potential to modulate the immune system and its effects on other physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for different types of experiments.

Synthesis Methods

The synthesis of Methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate involves a series of chemical reactions. The starting material is 2,6-dimethoxyphenol, which is converted to 2,6-dimethoxy-4-iodophenol. This compound is then reacted with 2-thiophenecarboxaldehyde to form a Schiff base intermediate. The Schiff base is then reacted with ethyl glyoxylate to form the final product.

Scientific Research Applications

Methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate has been studied for its potential applications in medical research. One study found that the compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that the compound has anti-tumor activity and may be useful in the treatment of cancer.

properties

Molecular Formula

C19H16INO6S

Molecular Weight

513.3 g/mol

IUPAC Name

methyl 2-[2-ethoxy-6-iodo-4-[(Z)-(5-oxo-2-thiophen-2-yl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C19H16INO6S/c1-3-25-14-9-11(7-12(20)17(14)26-10-16(22)24-2)8-13-19(23)27-18(21-13)15-5-4-6-28-15/h4-9H,3,10H2,1-2H3/b13-8-

InChI Key

CRDJYMDFZPWJLD-JYRVWZFOSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3)I)OCC(=O)OC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)I)OCC(=O)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)I)OCC(=O)OC

Origin of Product

United States

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